molecular formula C23H28N2O2S B2790733 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE CAS No. 897624-44-1

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE

Cat. No.: B2790733
CAS No.: 897624-44-1
M. Wt: 396.55
InChI Key: VYJFLBREWZRXHL-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-(3,4-Dimethylbenzenesulfonyl)-N,N,6-triethylquinolin-4-amine is a synthetic quinoline derivative supplied for research purposes. The structure of this compound, which features a substituted quinoline core, suggests potential utility in various fields of scientific investigation. Quinoline-based compounds are frequently explored in medicinal chemistry for their diverse biological activities. The specific research applications and mechanism of action for this compound are not fully characterized and require further scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is handled according to applicable safety standards, and researchers should refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-6-18-10-12-21-20(14-18)23(25(7-2)8-3)22(15-24-21)28(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFLBREWZRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core and subsequent sulfonylation and alkylation reactions. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinoline Core: This can be achieved through various cyclization reactions involving aniline derivatives and carbonyl compounds.

    Alkylation: The final step involves the alkylation of the nitrogen atoms using alkyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3,4-Dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds: Challenges Due to Insufficient Evidence

For example:

  • discusses corrections to a polymer’s nomenclature (poly[3-(3,4-dihydroxyphenyl)glyceric acid]), which is unrelated to sulfonylated quinolines .
  • describes 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine (CAS 341965-61-5), a pyrimidine derivative with sulfanyl and dichlorophenyl groups. While it shares a sulfonamide-like moiety, its core structure (pyrimidine vs. quinoline) and substituents (chlorine vs. methyl/ethyl groups) differ significantly .

Hypothetical Comparison Table (Based on General Trends in Sulfonamide Compounds):

Property 3-(3,4-Dimethylbenzenesulfonyl)-N,N,6-Triethylquinolin-4-Amine (Hypothetical) 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine
Core Structure Quinoline Pyrimidine
Substituents 3,4-Dimethylbenzenesulfonyl, triethylamine 3,4-Dichlorobenzylsulfanyl, methylsulfanylmethyl
Molecular Weight Not available 374.35 g/mol
Potential Bioactivity Likely kinase inhibition (speculative) Unknown (no data in evidence)
Synthetic Complexity High (multiple ethyl and sulfonyl groups) Moderate (chlorine and sulfanyl groups)

Critical Analysis of Evidence Limitations

  • is irrelevant to sulfonylated quinolines and pertains to a corrigendum for a polymer study .

Recommendations for Further Research

To generate a meaningful comparison, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) for structural analogs of the target compound.

Review literature on quinoline sulfonamides, such as: Sorafenib: A kinase inhibitor with a sulfonamide-linked quinoline core. Chloroquine derivatives: Antimalarials with substituted quinoline scaffolds.

Compare pharmacological data (e.g., IC₅₀ values, selectivity) from peer-reviewed studies.

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-N,N,6-triethylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a sulfonyl group and triethyl amine. The molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, with a molecular weight of approximately 356.47 g/mol. The presence of the dimethylbenzenesulfonyl group suggests potential interactions with biological targets through both steric and electronic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of quinoline have shown significant activity against various cancer cell lines. A study demonstrated that certain quinazoline derivatives exhibited mean GI50 values ranging from 7.24 µM to 14.12 µM against breast cancer and leukemia cell lines, suggesting that modifications in the structure can enhance potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial properties of similar sulfonamide compounds indicate that this compound may also possess significant antibacterial and antifungal activities. Research has shown that related benzothiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values as low as 3.125 µg/mL against E. coli . The docking studies indicated that these compounds interact effectively with bacterial DNA gyrase, which is a vital target for antibiotic development.

The biological activity of this compound is thought to arise from several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonyl group may facilitate interactions with enzymes involved in cancer cell proliferation and microbial resistance.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Receptor Interaction : The quinoline structure may allow for binding to specific receptors involved in cell signaling pathways related to growth and survival.

Study 1: Antitumor Efficacy

A series of synthesized quinoline derivatives were evaluated for their antitumor efficacy against various cancer cell lines. The study found that compounds structurally similar to this compound exhibited selective cytotoxicity towards melanoma and breast cancer cells while sparing normal cells .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on newly synthesized benzothiazole derivatives that share structural similarities with the target compound. Results indicated promising antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with several compounds demonstrating MIC values lower than those of existing antibiotics .

Q & A

Basic: What are the recommended synthetic strategies for 3-(3,4-dimethylbenzenesulfonyl)-N,N,6-triethylquinolin-4-amine?

Answer:
Synthesis typically involves multi-step reactions, including sulfonylation, quinoline core formation, and alkylation. A common approach starts with the functionalization of the quinoline scaffold, followed by sulfonyl group introduction via electrophilic substitution (e.g., using 3,4-dimethylbenzenesulfonyl chloride). Triethylamine groups are then incorporated through nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be tightly controlled to avoid side products like over-sulfonylation or incomplete alkylation .

Advanced: How can reaction yields be optimized for sterically hindered intermediates in this compound's synthesis?

Answer:
Steric hindrance, particularly at the N,N,6-triethylquinolin-4-amine moiety, can reduce reaction efficiency. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts or bulky ligands (e.g., PPh₃) to stabilize transition states.
  • Microwave-assisted synthesis : Accelerate reaction kinetics under controlled thermal conditions .
    Analytical monitoring (e.g., HPLC or LC-MS) is critical to identify bottlenecks in multi-step pathways .

Basic: What analytical techniques are essential for characterizing this compound's purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and sulfonyl group integration.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in the quinoline-sulfonyl core.
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:
Discrepancies may arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or crystal packing artifacts. Solutions include:

  • Variable-temperature NMR : Probe conformational flexibility.
  • DFT calculations : Compare experimental and theoretical spectra to identify dominant conformers.
  • Multi-technique validation : Cross-reference IR, Raman, and XRD data to reconcile structural insights .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:
Quinoline-sulfonamide hybrids often target enzymes (e.g., kinases, carbonic anhydrases) or G-protein-coupled receptors. The sulfonyl group may act as a hydrogen-bond acceptor, while the triethylamine moiety enhances membrane permeability. Preliminary docking studies suggest potential inhibition of tyrosine kinases or antimicrobial activity against resistant strains .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate this compound's pharmacophore?

Answer:

  • Systematic substituent variation : Modify sulfonyl substituents (e.g., 3,4-dimethyl vs. halogenated) and alkyl chain lengths.
  • In vitro assays : Test against isoform-specific enzymes (e.g., kinase panels) to identify selectivity.
  • Molecular dynamics simulations : Map binding interactions (e.g., sulfonyl-π stacking with catalytic lysines).
  • Metabolic stability profiling : Assess the impact of N,N,6-triethyl groups on hepatic clearance .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent sulfonyl group photodegradation.
  • Moisture control : Use desiccants to avoid hydrolysis of the sulfonamide bond.
  • Temperature : Long-term storage at –20°C in inert atmospheres (e.g., argon) .

Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
  • CRISPR/Cas9 knockouts : Eliminate putative targets to observe phenotypic rescue.
  • Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion in kinase inhibition) .

Basic: What computational tools are suitable for preliminary docking studies?

Answer:

  • AutoDock Vina or Schrödinger Glide : For ligand-receptor docking.
  • SwissADME : Predicts ADME properties (e.g., logP, bioavailability).
  • PyMOL : Visualizes binding poses and critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Advanced: How can researchers integrate contradictory bioactivity data from in vitro vs. in vivo models?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability differences (e.g., plasma protein binding of the sulfonamide).
  • Tissue distribution studies : Use radiolabeled analogs to quantify compound accumulation.
  • Metabolite identification : LC-MS/MS to detect active/inactive derivatives in vivo .

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